molecular formula C8H5F3N2OS B3296105 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde CAS No. 891670-10-3

3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde

Cat. No. B3296105
CAS RN: 891670-10-3
M. Wt: 234.20 g/mol
InChI Key: LXMSLWLATJELTC-UHFFFAOYSA-N
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Description

3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a chemical compound that has gained significant interest in scientific research. It is a heterocyclic compound that has a unique structure and properties, which make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is not well understood. However, it is believed that the compound interacts with metal ions through coordination bonds, leading to changes in its fluorescence properties. The compound may also interact with other biomolecules through hydrogen bonding or other non-covalent interactions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. It has also been shown to have good solubility in water and organic solvents, which makes it suitable for various applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is its unique structure and properties, which make it suitable for various applications in scientific research. It has good solubility in water and organic solvents, which makes it easy to work with in the laboratory. However, one of the limitations of the compound is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde in scientific research. One potential direction is the development of new fluorescent probes for the detection of metal ions in biological samples. Another potential direction is the synthesis of new metal-organic frameworks for gas storage and separation. Additionally, the compound may be used as a building block for the synthesis of other heterocyclic compounds with potential biological activities. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a unique and versatile chemical compound that has gained significant interest in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in scientific research.

Scientific Research Applications

3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) for gas storage and separation. Additionally, it has been used as a building block for the synthesis of other heterocyclic compounds with potential biological activities.

properties

IUPAC Name

3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2OS/c1-4-3-15-7-12-6(8(9,10)11)5(2-14)13(4)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMSLWLATJELTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(N12)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858612
Record name 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde

CAS RN

891670-10-3
Record name 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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